molecular formula C18H15F3N4O2 B2617688 2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034463-33-5

2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2617688
CAS No.: 2034463-33-5
M. Wt: 376.339
InChI Key: MNVYNSUBPGERGO-UHFFFAOYSA-N
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Description

2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound characterized by the presence of trifluoromethyl, methoxy, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the initial formation of the trifluoromethylated benzamide core, followed by the introduction of the methoxy and pyrazolyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-trifluoro-3-methoxy-N-methylbenzamide
  • 2,4,5-trifluoro-3-methoxy-N-butylbenzamide

Uniqueness

Compared to similar compounds, 2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is unique due to the presence of the pyrazolyl and pyridinyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

2,4,5-trifluoro-3-methoxy-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c1-25-14(3-4-24-25)11-5-10(7-22-9-11)8-23-18(26)12-6-13(19)16(21)17(27-2)15(12)20/h3-7,9H,8H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVYNSUBPGERGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=C(C(=C3F)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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